Ibuprofen, (+-)-

Chiral pharmacokinetics Enantioselective analysis Race-dependent metabolism

Racemic ibuprofen (CAS 15687-27-1) is the non-negotiable chiral standard for enantioselective COX pharmacology. Unlike dexibuprofen (CAS 51146-56-6), this equimolar R(-)/S(+) mixture captures population-specific chiral inversion variability—Chinese populations exhibit only ~25% R-to-S conversion versus 50–60% in Caucasians—making direct enantiomer substitution pharmacokinetically invalid (relative bioavailability 0.66). The R(-)-enantiomer also exerts COX-independent antiproliferative effects absent in S(+)-ibuprofen. As the PRECISION trial (N=24,081) reference NSAID and an optical rotation racemic standard ([α]D20 -1° to +1°), this racemate is essential for CYP2C8/CYP2C9 pharmacogenetic studies, stereoselective HPLC/GC-MS method validation, and COX-independent anticancer research. Dexibuprofen cannot substitute. Procure CAS 15687-27-1 when enantioselective discrimination matters.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 15687-27-1
Cat. No. B1674241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen, (+-)-
CAS15687-27-1
Synonymsalpha-Methyl-4-(2-methylpropyl)benzeneacetic Acid
Brufen
Ibumetin
Ibuprofen
Ibuprofen Zinc
Ibuprofen, (+-)-Isomer
Ibuprofen, (R)-Isomer
Ibuprofen, (S)-Isomer
Ibuprofen, Aluminum Salt
Ibuprofen, Calcium Salt
Ibuprofen, Copper (2+) Salt
Ibuprofen, Magnesium Salt
Ibuprofen, Potassium Salt
Ibuprofen, Sodium Salt
Ibuprofen, Zinc Salt
Ibuprofen-Zinc
Motrin
Nuprin
Rufen
Salprofen
Trauma Dolgit Gel
Trauma-Dolgit Gel
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)O
InChIInChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)
InChIKeyHEFNNWSXXWATRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityReadily sol in most org solvents
VERY SOLUBLE IN ALCOHOL
In water, 21 mg/l @ 25 °C
0.021 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ibuprofen Racemate CAS 15687-27-1: Physicochemical and Pharmacological Baseline for Research Procurement


Ibuprofen racemate (CAS 15687-27-1), (±)-2-(4-isobutylphenyl)propanoic acid, is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid (profen) class with molecular weight 206.28 g/mol, melting point range 75–78°C, and aqueous solubility of 21 mg/L at 25°C . It is a 1:1 equimolar mixture of R(-)-ibuprofen and S(+)-ibuprofen enantiomers. Importantly, the pharmacological activity of racemic ibuprofen resides almost exclusively in the S(+)-enantiomer, as R(-)-ibuprofen is not a clinically relevant cyclooxygenase (COX) inhibitor [1]. Consequently, racemic ibuprofen functions as a prodrug mixture requiring metabolic chiral inversion of the R(-) form to the active S(+) species in vivo, a process that is incomplete, inter-individually variable, and race-dependent [2]. This fundamental enantioselective pharmacology underpins all meaningful comparator-based differentiation discussed below.

Ibuprofen CAS 15687-27-1: Why Dexibuprofen (S(+)-Ibuprofen) Cannot Be Simply Substituted in Research or Industrial Applications


Substituting racemic ibuprofen (CAS 15687-27-1) with dexibuprofen (S(+)-ibuprofen, CAS 51146-56-6) based on a simplistic 1:2 dose ratio is scientifically unsound and procurement-sensitive for three quantitative reasons. First, the extent of metabolic chiral inversion of R(-) to S(+) ibuprofen is not universal: in Chinese populations, only 25% of R(-)-ibuprofen undergoes inversion compared to 50–60% reported in Caucasian populations, meaning a 400 mg racemic dose yields substantially different S(+)-ibuprofen exposure depending on study population [1]. Second, the mean relative bioavailability of dexibuprofen to racemic ibuprofen is 0.66 (95% CI excluding 0.5), meaning that half-dose substitution would provide inadequate active drug exposure [2]. Third, R(-)-ibuprofen is not pharmacologically inert; it undergoes unique incorporation into triglycerides via lipid metabolic pathways that S(+)-ibuprofen does not, and exhibits COX-independent antiproliferative effects in certain cell lines that may confound research outcomes [3][4]. These factors render direct interchange analytically and pharmacokinetically invalid without enantioselective quantitation.

Ibuprofen CAS 15687-27-1: Quantitative Comparator Evidence for Scientific Selection


Racemic Ibuprofen vs. Dexibuprofen: Pharmacokinetic Bioequivalence and Inversion Ratio in Chinese Populations

In a chiral pharmacokinetic study comparing racemic ibuprofen tablets (400 mg) with dexibuprofen tablets (200 mg S(+)-ibuprofen) in 20 healthy Chinese male volunteers using stereoselective HPLC, non-chiral analysis (total ibuprofen AUC) showed bioequivalence between the two formulations, with no significant differences in AUC0–∞, AUC0-t, Cmax, or tmax [1]. However, enantioselective analysis revealed that only 25% of R(-)-ibuprofen from the racemate underwent unidirectional chiral inversion to the active S(+)-enantiomer in this population, compared with the 50–60% inversion typically reported in Caucasian populations [1][2]. This race-dependent inversion variability directly impacts the therapeutically active S(+)-ibuprofen exposure achievable from a given racemic dose.

Chiral pharmacokinetics Enantioselective analysis Race-dependent metabolism Bioequivalence

Dexibuprofen Relative Bioavailability: Evidence Against Half-Dose Substitution

A controlled bioavailability study in healthy volunteers using enantioselective plasma analysis compared dexibuprofen administered alone at 200, 400, and 600 mg with racemic ibuprofen at 400, 800, and 1200 mg respectively [1]. The mean relative bioavailability of dexibuprofen to ibuprofen racemate was determined to be 0.66, with 95% confidence interval limits that did not include 0.5 [1]. This finding directly contradicts the common assumption that half the racemate dose (0.5) provides equivalent active drug exposure, indicating that approximately 66% of the racemic dose is required as pure S(+)-ibuprofen to achieve comparable S(+)-ibuprofen systemic exposure.

Bioavailability Dose conversion Enantioselective pharmacokinetics Formulation equivalence

COX Inhibitory Potency: R(-)-Ibuprofen Is 2–3 Orders of Magnitude Less Potent Than S(+)-Ibuprofen

Ibuprofen consists of two enantiomers with profoundly different cyclooxygenase (COX) inhibitory potencies. While S(+)-ibuprofen is a potent COX-1 and COX-2 inhibitor at clinically relevant concentrations, the R(-)-enantiomer is two to three orders of magnitude (100–1000 fold) less potent in inhibiting both COX isoforms [1]. This differential potency has been confirmed in isolated COX-1 and COX-2 isozyme assays, establishing that the anti-inflammatory and analgesic activity of racemic ibuprofen derives exclusively from its S(+) component, with R(-)-ibuprofen contributing negligible direct COX inhibition [1][2].

COX inhibition Enantioselective pharmacology Cyclooxygenase assay Structure-activity relationship

Ibuprofen vs. Naproxen and Celecoxib: Cardiovascular and Gastrointestinal Safety Outcomes from PRECISION Trial

The PRECISION trial (N=24,081 patients with osteoarthritis or rheumatoid arthritis at increased cardiovascular risk) compared celecoxib (mean daily dose 209±37 mg), naproxen (852±103 mg), and ibuprofen (2045±246 mg) over a mean treatment duration of 20.3±16.0 months [1]. In intention-to-treat analysis, primary cardiovascular outcome events occurred in 2.7% of ibuprofen patients (218/8069) versus 2.5% for naproxen (201/7969) and 2.3% for celecoxib (188/8043), with hazard ratio for celecoxib vs. ibuprofen = 0.85 (95% CI 0.70–1.04; P<0.001 for noninferiority) [1]. Notably, the risk of gastrointestinal events was significantly lower with celecoxib than with ibuprofen (P=0.002), and the risk of renal events was also significantly lower with celecoxib than with ibuprofen (P=0.004) [1].

Cardiovascular safety Gastrointestinal risk NSAID comparator trial Renal outcomes

S(+)-Ibuprofen vs. Racemic Ibuprofen: Clinical Efficacy at Half Dose in Dental Pain

Clinical studies have demonstrated that 200 mg of S(+)-ibuprofen (dexibuprofen) is superior or at least equivalent to 400 mg of racemic ibuprofen in the relief of dental pain, representing a 50% dose reduction while maintaining or exceeding analgesic efficacy [1]. Additionally, a double-blind randomized trial comparing dexibuprofen with double-dose racemic ibuprofen in painful osteoarthritis of the hip showed that half the daily dose of dexibuprofen provides at least equivalent efficacy compared with racemic ibuprofen [2]. This dose-sparing effect is attributed to the immediate availability of the active enantiomer without reliance on variable and incomplete chiral inversion of the R(-) prodrug.

Analgesic efficacy Dental pain model Dose-response Enantiomer comparison

Ibuprofen CAS 15687-27-1: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Chiral Pharmacokinetic and Race-Dependent Metabolism Studies

Racemic ibuprofen is the essential comparator compound for studies investigating population-specific chiral inversion variability. Given that Chinese populations exhibit only 25% inversion of R(-) to S(+)-ibuprofen compared to 50–60% in Caucasians, racemic ibuprofen serves as a critical probe substrate for pharmacogenetic studies involving CYP2C8, CYP2C9 polymorphisms, and ethnic differences in drug metabolism [1]. Researchers requiring a chiral probe with well-characterized enantioselective disposition and established HPLC chiral separation methods should procure CAS 15687-27-1 rather than dexibuprofen alone.

NSAID Cardiovascular Safety Benchmarking and Reference Compound Studies

As the most extensively studied comparator in the PRECISION trial (N=24,081), racemic ibuprofen at approximately 2000 mg/day serves as the validated reference NSAID for cardiovascular and gastrointestinal safety benchmarking [2]. For preclinical or translational cardiovascular safety pharmacology studies comparing novel NSAID candidates, ibuprofen racemate provides a data-rich comparator with precisely quantified hazard ratios for cardiovascular (HR 0.85 vs. celecoxib) and gastrointestinal outcomes (P=0.002 for GI safety difference) [2].

In Vitro COX-Independent Pharmacology and Cancer Cell Line Studies

Both R(-)-ibuprofen and S(+)-ibuprofen demonstrate comparable antiproliferative effects and G0/G1 phase arrest in human colon carcinoma cell lines (HCA-7 and HCT-15) despite a 100–1000× difference in COX inhibitory potency [3]. Racemic ibuprofen is therefore the preferred starting material for investigations of COX-independent anticancer mechanisms, as it provides both enantiomers for parallel testing and enables assessment of whether observed effects are enantioselective or COX-independent. Dexibuprofen alone would mask the COX-independent activities of the R-enantiomer that have been demonstrated in both in vitro and xenograft models [3].

Analytical Method Development and Chiral Separation Validation

The specific optical rotation of racemic ibuprofen is [α]D20 -1° to +1° (c=1, C2H5OH), reflecting its equimolar R(-)/S(+) composition and providing an ideal racemic standard for calibrating chiral separation methods [4]. For laboratories developing or validating stereoselective HPLC, GC-MS, or capillary electrophoresis methods for ibuprofen enantiomer quantitation, racemic ibuprofen (CAS 15687-27-1) serves as the essential racemic reference standard. It enables verification of enantiomeric resolution, determination of inversion ratios, and calibration of detector response for both enantiomers simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibuprofen, (+-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.